molecular formula C12H19ClN2O B1338073 1-(2-Ethoxyphenyl)piperazine Hydrochloride CAS No. 83081-75-8

1-(2-Ethoxyphenyl)piperazine Hydrochloride

Cat. No. B1338073
CAS RN: 83081-75-8
M. Wt: 242.74 g/mol
InChI Key: OPDWQXGKXOCCDT-UHFFFAOYSA-N
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Description

The compound "1-(2-Ethoxyphenyl)piperazine Hydrochloride" is a derivative of piperazine, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties, including antidepressant and antianxiety activities, as well as their affinity for various receptors such as serotonergic receptors .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from basic aromatic compounds or aldehydes. For instance, the synthesis of related compounds has been reported through the Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich’s reaction with N-methyl piperazine . Another method involves the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . These methods highlight the versatility of synthetic approaches to obtain various piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was determined to have a monoclinic system with specific unit cell dimensions and dihedral angles between the piperazinedione and aromatic rings . These structural analyses are crucial for understanding the conformation and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including interactions with receptors in the brain. For instance, some derivatives have shown affinity for serotonergic receptors and exhibit antidepressant-like activity . Others have been designed to reduce affinity for alpha 1-adrenergic receptors while retaining affinity for 5-HT1A serotonin receptors . These chemical interactions are fundamental to the pharmacological potential of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Spectroscopic investigations using FT-IR, FT-Raman, NMR, and UV-Vis have provided insights into the vibrational and electronic properties of these compounds . Additionally, the study of conformational stability, charge distribution, and thermodynamic properties through DFT approaches has furthered the understanding of these molecules .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

1-(2-Ethoxyphenyl)piperazine hydrochloride analogues have been studied for their potential to inhibit HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. These studies focused on synthesizing and evaluating a variety of analogues to improve potency and selectivity for HIV-1 RT inhibition (Romero et al., 1994).

Antihistamine Activity

Cetirizine, a derivative of 1-(2-Ethoxyphenyl)piperazine, demonstrates antihistamine properties. It is a selective H1 histamine receptor antagonist and has been effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Dopamine Uptake Inhibition

Research into the synthesis of 1-(2-Ethoxyphenyl)piperazine hydrochloride derivatives, like GBR-12909, has shown their role as dopamine uptake inhibitors. These compounds have potential therapeutic applications in the treatment of conditions related to dopamine dysfunction, such as substance abuse (Ironside et al., 2002).

Antidepressant and Anxiolytic Properties

Novel derivatives of 1-(2-Ethoxyphenyl)piperazine have been synthesized and evaluated for their antidepressant and anxiolytic activities. These compounds have shown significant effects in behavioral tests on animals, indicating potential use in treating depression and anxiety (Kumar et al., 2017).

Serotonin Transporter Interaction

Studies on hydroxylated derivatives of 1-(2-Ethoxyphenyl)piperazine have revealed their interaction with the serotonin transporter (SERT), making them candidates for the treatment of conditions influenced by serotonin levels, such as depression (Hsin et al., 2002).

Schistosomiasis Treatment Research

1-(2-Ethoxyphenyl)piperazine hydrochloride derivatives have been prepared for testing against schistosomiasis in experimental animals infected with Schistosoma Japonica. This indicates potential use in treating parasitic infections (Tung, 1957).

Serotonergic Neurotransmission Studies

Radiolabeled antagonists derived from 1-(2-Ethoxyphenyl)piperazine, such as [18F]p-MPPF, are used in studying serotonergic neurotransmission with PET (Positron Emission Tomography). This aids in understanding serotonin's role in various neurological and psychiatric conditions (Plenevaux et al., 2000).

Alpha-Adrenoceptor Interaction

Some 1-(2-Ethoxyphenyl)piperazine derivatives exhibit affinity for alpha-adrenoceptors, suggesting potential use in treatments involving adrenergic systems, such as cardiovascular diseases (Marona et al., 2011).

Serotonin Binding and Turnover

1-(2-Ethoxyphenyl)piperazine compounds have been shown to influence serotonin binding and turnover in the brain. This suggests their potential use in neuropsychiatric disorders where serotonin plays a crucial role (Fuller et al., 1978).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-ethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDWQXGKXOCCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)piperazine Hydrochloride

CAS RN

83081-75-8
Record name Piperazine, 1-(2-ethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83081-75-8
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Record name 83081-75-8
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Record name 1-(2-ethoxyphenyl)piperazinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Betti, M Zanelli, G Giannaccini, F Manetti… - Bioorganic & Medicinal …, 2006 - Elsevier
We report the design and synthesis of a new class of piperazine-pyridazinone analogues. The arylpiperazine moiety, the length of the spacer, and the terminal molecular fragment were …
Number of citations: 51 www.sciencedirect.com

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